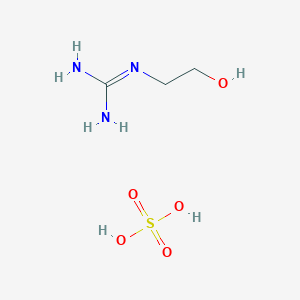

beta-Hydroxyethylguanidine sulfate

Description

Properties

CAS No. |

1876-16-0 |

|---|---|

Molecular Formula |

C6H20N6O6S |

Molecular Weight |

304.33 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)guanidine;sulfuric acid |

InChI |

InChI=1S/2C3H9N3O.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) |

InChI Key |

LEFVEGMUBOYNON-UHFFFAOYSA-N |

SMILES |

C(CO)N=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C(CO)N=C(N)N.C(CO)N=C(N)N.OS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of Beta Hydroxyethylguanidine Sulfate

Systematic IUPAC and Common Nomenclatures

The systematic naming of guanidine (B92328) derivatives follows specific IUPAC rules. acdlabs.com Guanidine itself is the parent compound, and its derivatives are named as substitution products. acdlabs.comwikipedia.org For beta-hydroxyethylguanidine, the substituent is a 2-hydroxyethyl group attached to one of the nitrogen atoms of the guanidine core. The prefix "beta" indicates that the hydroxyl group is on the second carbon of the ethyl chain relative to the point of attachment to the guanidine nitrogen. Therefore, the systematic IUPAC name for the cation is 2-(2-hydroxyethyl)guanidinium .

When this cation forms a salt with a sulfate (B86663) anion, the resulting compound is named 2-(2-hydroxyethyl)guanidinium sulfate . It is also common in literature to encounter names where "guanidine" is used for the cation, leading to the name beta-hydroxyethylguanidine sulfate . sciencemadness.org

| Nomenclature Type | Name |

| Systematic IUPAC Name | 2-(2-hydroxyethyl)guanidinium sulfate |

| Common Name | This compound |

| Parent Compound | Guanidine |

| Substituent | 2-hydroxyethyl group |

| Counter-ion | Sulfate |

Analysis of the Guanidine Moiety within the Compound Structure

The guanidine group, with the general structure (R1R2N)(R3R4N)C=N-R5, is a key functional group in numerous biologically active molecules and synthetic compounds. drugbank.com It is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org At physiological pH, guanidine exists almost exclusively as the guanidinium ion. wikipedia.org

The guanidinium cation is a planar, symmetrical ion where the positive charge is delocalized over the three nitrogen atoms. wikipedia.org This delocalization contributes to its high stability in aqueous solutions. wikipedia.org The carbon-nitrogen bonds within the guanidinium core have a bond order of approximately 4/3, indicating significant double bond character distributed among them. wikipedia.org The presence of multiple nitrogen atoms with lone pairs allows the guanidine moiety to act as a strong hydrogen bond donor, a feature crucial for its interaction with other molecules. ineosopen.org

| Property | Description |

| Basicity | Guanidine is a strong organic base with a pKaH of 13.6. wikipedia.org |

| Structure of Cation | The guanidinium cation is planar and symmetrical. wikipedia.org |

| Charge Delocalization | The positive charge is delocalized across the three nitrogen atoms. wikipedia.org |

| Bonding | The C-N bonds have partial double bond character. wikipedia.org |

| Hydrogen Bonding | The guanidinium group is a potent hydrogen bond donor. ineosopen.org |

Structural Characterization of the Hydroxyethyl (B10761427) Substituent and Sulfate Counterion

The hydroxyethyl substituent in beta-hydroxyethylguanidine is a 2-hydroxyethyl group (–CH₂CH₂OH). ebi.ac.uk This group consists of a two-carbon ethyl chain with a hydroxyl (–OH) group attached to the second carbon. ebi.ac.ukvaia.com The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding to this part of the molecule.

The sulfate counterion (SO₄²⁻) is a polyatomic anion derived from sulfuric acid. It is a divalent anion with a tetrahedral geometry. In the solid state, the sulfate ions would be held in the crystal lattice through electrostatic interactions and hydrogen bonding with the guanidinium cations. wikipedia.org

| Component | Structural Formula | Key Features |

| 2-Hydroxyethyl group | –CH₂CH₂OH | Two-carbon chain with a terminal hydroxyl group, conferring polarity and hydrogen bonding capability. ebi.ac.ukvaia.com |

| Sulfate anion | SO₄²⁻ | Tetrahedral, divalent anion. |

Chemical Reactivity and Mechanistic Investigations of Beta Hydroxyethylguanidine Sulfate

Fundamental Chemical Properties of the Guanidine (B92328) Functional Group

The guanidine group, a nitrogenous analogue of carbonic acid, is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts a unique set of chemical properties that are central to the reactivity of beta-hydroxyethylguanidine sulfate (B86663).

Nucleophilic and Electrophilic Reactivity Profiles

The guanidine moiety possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, are the primary centers of nucleophilicity. This allows guanidines to participate in a variety of reactions typical of amines.

Nucleophilic Reactivity: The aminal-like function of guanidine enables it to act as a potent N-nucleophile. rsc.org This reactivity is demonstrated in several key organic reactions:

Michael Additions: Guanidines can add to α,β-unsaturated carbonyl compounds.

Alkylations: They react with alkyl halides and other electrophilic alkylating agents. nih.gov

Acylations: Reaction with acylating agents like anhydrides or esters leads to N-acylated guanidine derivatives. rsc.org

The nucleophilicity of the different nitrogen atoms in an unsymmetrically substituted guanidine can be influenced by the nature of the substituents. nih.gov

Electrophilic Reactivity: The central carbon atom of the guanidine group is electron-deficient due to the electron-withdrawing effect of the attached nitrogens, making it an electrophilic center. However, this electrophilicity is significantly masked by the strong resonance stabilization of the group. rsc.orgnih.gov Consequently, the guanidine carbon is generally resistant to nucleophilic attack.

This inherent stability can be overcome by chemical activation. For instance, converting a guanidine into a guanidine cyclic diimide (GCDI) disrupts the resonance, enhancing the electrophilicity of the carbon center. nih.gov Subsequent treatment with an acid additive can protonate an imine-like nitrogen, further activating the carbon for nucleophilic substitution reactions with various amines and alcohols. nih.gov This process typically follows a nucleophilic addition-elimination pathway. nih.gov

Protonation Equilibria and Acid-Base Behavior

Guanidine is one of the strongest organic bases in aqueous solution, with a pKₐ for its conjugate acid of 13.6. acs.org Its basicity is comparable to that of hydroxide (B78521) ion. rsc.orgnih.gov This exceptional strength is not due to the properties of a single nitrogen atom but is a consequence of the remarkable stability of its protonated form, the guanidinium (B1211019) cation.

Upon protonation, the positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms and the central carbon through resonance. nih.govnih.gov The resulting guanidinium ion has three equivalent C-N bonds and can be represented by three equivalent resonance structures, which powerfully stabilizes the cation and drives the protonation equilibrium far to the right. nih.govnih.gov This delocalization, sometimes referred to as Y-aromaticity, accounts for the high stability of the protonated form. nih.gov

The protonation state is a thermodynamic phenomenon. nih.gov While kinetic protonation might occur at any of the nitrogen atoms, the thermodynamically favored product is the resonance-stabilized guanidinium ion, where the three nitrogen atoms become chemically equivalent. nih.gov The basicity of guanidine derivatives can be significantly influenced by their environment; for example, guanidine behaves as a weak base in low-humidity nanoscale environments. nih.gov

Table 1: Acid-Base Properties of Guanidine and Related Compounds

| Compound | pKb | pKa of Conjugate Acid | Notes |

|---|---|---|---|

| Guanidine | 0.4 rsc.org | 13.6 acs.org | Strong base due to resonance stabilization of the guanidinium cation. |

| Urea (B33335) | 13.9 nih.gov | 0.1 | Significantly weaker base than guanidine; protonation occurs on the oxygen atom. nih.gov |

| Ammonia (B1221849) | 4.75 | 9.25 | A typical weak base for comparison. |

| Sodium Hydroxide | 0.2 rsc.org | 13.8 | A strong inorganic base for comparison. |

Reactions Involving the Hydroxyethyl (B10761427) Substituent

The hydroxyethyl group (-CH₂CH₂OH) attached to one of the guanidine nitrogens introduces a second reactive site into the molecule. This primary alcohol functionality can undergo reactions typical of alcohols, although its reactivity may be influenced by the strongly basic guanidine moiety.

Common reactions for primary alcohols like the one in beta-hydroxyethylguanidine include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Oxidation: Conversion to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Etherification: Formation of ethers, for example, through the Williamson ether synthesis.

Alkylation/Acylation: The hydroxyl group itself can be alkylated or acylated. nih.gov

The presence of the guanidine group presents a potential complication in these transformations. Because the guanidine is strongly basic and nucleophilic, it may react preferentially with electrophilic reagents intended for the hydroxyl group. Therefore, synthetic strategies often require the use of protecting groups for the guanidine functionality to achieve selective reaction at the hydroxyethyl substituent. For instance, the synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine has been described, where protecting groups like benzyloxycarbonyl are used, allowing the ethanolamine (B43304) to be incorporated without side reactions at the guanidine nitrogens. acs.org

Stability, Degradation Pathways, and Kinetic Analysis in Controlled Environments

The stability of beta-hydroxyethylguanidine sulfate is determined by the resilience of its constituent parts—the guanidinium cation, the hydroxyethyl side chain, and the sulfate anion—to environmental factors such as pH, temperature, and the presence of other chemical species.

Hydrolytic Stability: The guanidine group is susceptible to hydrolysis, particularly under alkaline conditions, to produce urea and ammonia. The kinetics of the alkaline hydrolysis of guanidine show a rate that becomes independent of alkali concentration at high pH (>1M). rsc.org The mechanism is thought to proceed through the attack of water on the free base (guanidine) rather than the attack of a hydroxide ion on the protonated guanidinium cation. rsc.org This is supported by the fact that hexamethylguanidinium, which cannot deprotonate to a free base, hydrolyzes much more slowly. rsc.org In some biological contexts, enzymes such as guanidinases can catalyze the hydrolysis of guanidine derivatives to urea and the corresponding amine. nih.govnih.gov

Kinetic Analysis: A kinetic analysis of the degradation of this compound would provide quantitative data on its stability. For hydrolysis, this would involve monitoring the disappearance of the reactant or the appearance of products (e.g., urea) over time under controlled pH and temperature. The rate constants could then be determined. For instance, the alkaline hydrolysis of guanidine has been studied kinetically, revealing a complex mechanism involving the free base. rsc.org

Table 2: Kinetic Data for Alkaline Hydrolysis of Guanidine

| Condition | Kinetic Observation | Proposed Mechanism Step | Reference |

|---|---|---|---|

| Alkali Concentration > 1M | Rate reaches a plateau (zero-order in OH⁻). | Rate-determining step involves the free base, which is fully formed at high pH. | rsc.org |

| Comparison with Hexamethylguanidinium | Guanidine hydrolyzes ~750 times faster. | Hydrolysis proceeds through the free base, a pathway unavailable to the fully substituted derivative. | rsc.org |

| Product Analysis | Cyanamide (B42294) not detected. | A bimolecular attack of water on the free base is preferred over unimolecular decomposition. | rsc.org |

The presence of the sulfate anion may also influence stability. Sulfate is known to be a strong stabilizer of the folded state of proteins, and it can form ion pairs with the guanidinium cation, which could modulate the cation's reactivity and degradation profile. acs.org

Role as a Catalyst or Reagent in Organic Transformations

The unique properties of the guanidine functional group, particularly its strong basicity and ability to form multiple hydrogen bonds, make guanidine derivatives valuable as both catalysts and reagents in organic synthesis.

Guanidine Derivatives as Catalysts: Chiral guanidine derivatives have emerged as highly effective organocatalysts for a wide range of enantioselective reactions. Their catalytic power stems from their ability to act as a Brønsted base to deprotonate a pro-nucleophile and simultaneously act as a hydrogen-bond donor to activate the electrophile, often organizing both within a chiral environment.

Examples of reactions catalyzed by guanidine derivatives include:

Michael Additions rsc.org

Henry Reactions (Nitroaldol) rsc.org

Epoxidations rsc.org

1,4-Addition of dicarbonyl compounds to nitroalkenes rsc.org

The hydroxyethyl group on this compound could potentially modulate the solubility and steric environment of the catalytic pocket if used as a scaffold for designing new catalysts.

Guanidine Derivatives as Reagents: Guanidines are also employed as reagents in the construction of nitrogen-rich heterocyclic compounds, which are common scaffolds in medicinal chemistry. acs.org They can react with bis-electrophiles in cyclocondensation reactions to afford various heterocyclic systems, such as pyrimidines. acs.org In these reactions, the guanidine acts as a di-nucleophilic building block. For example, the reaction of guanidine hydrochloride with 1,1,3,3-tetramethoxypropane (B13500) provides a route to 2-aminopyrimidines. acs.org

Applications of Beta Hydroxyethylguanidine Sulfate in Materials Science and Industrial Processes

Utilization in Textile Chemistry and Dyeing Applications

Potential as a Component in Polymer Science and Functional Materials

The scientific literature does not appear to contain studies exploring the incorporation of beta-Hydroxyethylguanidine sulfate (B86663) into polymer matrices or its use in the development of functional materials. There is no available data on its potential effects on polymer properties, such as thermal stability, conductivity, or mechanical strength.

Exploratory Applications in Chemical Processing and Manufacturing

Similarly, a review of chemical processing and manufacturing literature did not yield any specific applications for beta-Hydroxyethylguanidine sulfate. There is no indication of its use as a catalyst, intermediate, or additive in any described industrial chemical processes.

Biochemical and Molecular Mechanistic Studies of Guanidine Derivatives Non Human in Vitro

Ligand-Binding Dynamics in Model Biochemical Assays

The guanidinium (B1211019) group is a crucial feature for the binding of various ligands to their receptors. In vitro radioligand binding assays are instrumental in determining the affinity and selectivity of guanidine-containing compounds for their molecular targets.

For instance, studies on substituted guanidine (B92328) derivatives have been conducted to assess their affinity for the N-methyl-D-aspartate (NMDA) receptor ionophore. nih.gov In these assays, the displacement of a radiolabeled ligand, such as [3H]dizocilpine (MK-801), by the test compounds is measured in membrane preparations from rat cerebral cortex. nih.gov Such studies have revealed that the affinity for the NMDA receptor's ion-channel site can be significantly influenced by the nature of the substituents on the guanidine moiety, with unsymmetrical substitutions sometimes leading to higher affinity. nih.gov

Similarly, the binding of guanidine derivatives to muscarinic receptors has been investigated using radioligand binding experiments. acs.orgnih.gov In these assays, membrane fractions from cells stably expressing specific human muscarinic receptor subtypes (hM1R–hM5R) are used. acs.orgnih.gov The displacement of a radiolabeled antagonist, such as [3H]N-methylscopolamine, allows for the determination of the binding affinities (Ki values) of the guanidine compounds. These studies have shown that modifications to the scaffold of a guanidine-containing molecule can dramatically alter its selectivity profile, shifting its affinity from one receptor type (e.g., histamine (B1213489) H3 receptor) to another (e.g., muscarinic M2/M4 receptors). acs.orgnih.gov

The following table summarizes the binding affinities of a selection of guanidine derivatives for the human M2 and M4 muscarinic receptors, as determined by in vitro radioligand binding assays.

| Compound | Linker | M2R Ki (nM) | M4R Ki (nM) |

| ADS1017 | 1,4-cyclohexylene | 102 | 115 |

| ADS10227 | p-phenylene | 148 | 155 |

Data sourced from studies on substituted guanidine derivatives targeting muscarinic receptors. acs.orgnih.gov

Docking studies that complement these binding assays suggest that the guanidine group often forms key hydrogen-bond networks with specific amino acid residues within the receptor's binding site, such as asparagine and alanine. acs.orgnih.gov

Interactions with Biomolecules in Controlled In Vitro Systems

The guanidinium group's ability to engage in strong electrostatic and hydrogen-bonding interactions governs its binding to various biomolecules, including proteins and nucleic acids.

Protein Interactions: In vitro studies have demonstrated that the guanidinium ion can bind to proteins, an interaction that can influence protein stability. nih.gov An analysis of protein crystal structures reveals that the guanidinium ion frequently interacts with acidic amino acid residues, particularly aspartate and glutamate, through strong hydrogen bonds. rsc.org It also interacts with the backbone amides of nonpolar amino acids. rsc.org

Calorimetric studies, such as isothermal titration calorimetry (ITC), have been used to investigate the binding of guanidinium chloride to proteins. nih.gov These experiments measure the heat changes upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. For example, the D1 domain of Thermotoga maritima Arginine Binding Protein has been shown to bind the guanidinium ion, a finding supported by both ITC and X-ray crystallography. nih.gov

The interaction of guanidine with proteins is also relevant in the context of multimodal cation-exchange chromatography. researchgate.net In this setting, guanidine can act as a competitive binder to the negatively charged ligands of the chromatography resin. researchgate.net For some proteins, the presence of guanidine can increase hydrophobic interactions, affecting their retention behavior. researchgate.net

DNA Interactions: Certain guanidine derivatives have been designed as DNA minor groove binders. acs.org The binding affinity of these compounds to DNA can be assessed in vitro using techniques like UV-thermal denaturation. acs.org In these experiments, the temperature at which the DNA double helix denatures (the melting temperature, Tm) is measured in the presence and absence of the compound. An increase in the Tm (ΔTm) indicates that the compound stabilizes the DNA duplex, which is indicative of binding. acs.org Studies on novel pyridazin-3(2H)-one-based guanidine derivatives have shown that a bis-guanidinium structure is often essential for DNA binding, with monocationic analogues showing a lack of interaction. acs.org

Enzymatic Transformations Involving Guanidine-Containing Substrates or Modulators

The guanidino group is a substrate for a variety of enzymes that catalyze its modification. The guanidino-group modifying enzyme (GME) superfamily is a major class of such enzymes. nih.govresearchgate.net These enzymes share a common structural fold and are involved in diverse metabolic pathways. nih.govresearchgate.net

A key example of enzymatic transformation is the biosynthesis of creatine (B1669601). This process involves two main enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). nih.govresearchgate.netcambridge.org

AGAT catalyzes the transfer of an amidino group from arginine to glycine, producing guanidinoacetate (GAA) and ornithine. nih.govresearchgate.netcambridge.org

GAMT then methylates GAA to form creatine. nih.govresearchgate.netcambridge.org

In vitro studies using isolated pancreatic acini have demonstrated the capacity of this tissue to synthesize both GAA and creatine from amino acid precursors. researchgate.netcambridge.org These studies also show that the activity of these enzymes can be modulated by the concentration of creatine, indicating a feedback regulation mechanism. researchgate.netcambridge.org

Furthermore, some guanidino compounds can act as modulators of enzyme activity. For example, in vitro studies on rat brain synaptosomes have shown that arginine and other guanidino compounds like N-acetylarginine and argininic acid can enhance the activity of NTPDase1, an enzyme involved in nucleotide hydrolysis. nih.gov In contrast, these compounds did not affect the activity of 5'-nucleotidase. nih.gov

The following table summarizes the in vitro synthesis of guanidinoacetate and creatine by isolated rat pancreatic acini.

| Precursors | Guanidinoacetate (pmol/mg protein/h) | Creatine (pmol/mg protein/h) |

| None | 1.8 ± 0.3 | 0.5 ± 0.1 |

| Arginine + Glycine | 10.2 ± 1.2 | 1.2 ± 0.2 |

Data adapted from studies on creatine biosynthesis in rat pancreas. researchgate.netcambridge.org

Role in Non-Physiological Biochemical Pathways and Cellular Models

In non-physiological settings and cellular models, guanidine derivatives have been extensively studied for their ability to cross cellular membranes. Guanidinium-rich molecules, such as cell-penetrating peptides (CPPs), can enter cells in a non-endocytic, energy-independent manner. nih.govacs.org

In vitro and live-cell experiments have elucidated a mechanism for this translocation that involves the interaction of guanidinium groups with deprotonated fatty acids on the outer leaflet of the plasma membrane. nih.govacs.org This interaction is thought to lead to the formation of a transient membrane channel that allows the guanidinium-rich molecule to enter the cell. nih.govacs.org This process is facilitated by the pH gradient across the cell membrane. nih.govacs.org

The efficiency of cellular uptake is influenced by the number and spatial arrangement of the guanidinium groups. nih.gov In vitro studies comparing aminoglycosides and their guanidinylated counterparts (guanidinoglycosides) have shown a significant enhancement in cellular uptake upon guanidinylation. acs.org For example, the conversion of the amines on tobramycin (B1681333) and neomycin B to guanidino groups increased their cellular uptake by 10- and 20-fold, respectively, in cell culture models. acs.org

The following table presents a comparative analysis of the cellular uptake of an aminoglycoside and its guanidinylated form in a cellular model.

| Compound | Number of Guanidinium Groups | Relative Cellular Uptake Efficiency |

| Tobramycin derivative | 0 | 1 |

| Guanidino-tobramycin derivative | 5 | ~10 |

Data based on studies of guanidinoglycoside cellular uptake. acs.org

These findings have significant implications for the development of guanidinium-based molecular transporters for the delivery of therapeutic agents into cells. acs.orgnih.gov

Advanced Analytical Characterization Techniques for Beta Hydroxyethylguanidine Sulfate

Chromatographic Separation and Detection Methodologies (e.g., HPLC-based assays)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, quantification, and purity assessment of beta-Hydroxyethylguanidine sulfate (B86663). Due to the polar and ionic nature of the compound, specific HPLC modes are required for effective analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds like beta-Hydroxyethylguanidine sulfate. obrnutafaza.hrchromatographyonline.compolylc.comnih.govelementlabsolutions.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase, into which polar analytes can partition.

Ion-Exchange Chromatography (IEC): As beta-Hydroxyethylguanidine is strongly basic and exists as a cation, cation-exchange chromatography is a highly effective separation technique. nih.govthermofisher.comrsc.orgnih.gov In this method, the positively charged guanidinium (B1211019) group interacts with the negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or modifying the pH of the mobile phase.

Ion-Pair Chromatography (IPC): IPC offers an alternative approach by using a reversed-phase column (e.g., C18) and adding an ion-pairing reagent to the mobile phase. chemscene.comtechnologynetworks.com For the cationic beta-Hydroxyethylguanidine, an anionic ion-pairing reagent would form a neutral ion pair, which can then be retained and separated by the non-polar stationary phase.

Detection: UV detection is commonly used for guanidino compounds, often after pre-column derivatization to enhance their chromophoric properties. tandfonline.comresearchgate.netscispace.comresearchgate.net However, direct UV detection at low wavelengths (around 195-210 nm) is also possible. nih.gov Other detection methods include electrochemical detection, which can offer high sensitivity for guanidino compounds. nih.govdtic.mil

| HPLC Method | Stationary Phase | Mobile Phase Principle | Detection |

| HILIC | Polar (e.g., silica, amide) | High organic, low aqueous | UV, ELSD, MS |

| Cation-Exchange | Negatively charged | Gradient of increasing ionic strength or pH change | UV, Conductivity, MS |

| Ion-Pair | Reversed-phase (e.g., C18) | Aqueous/organic with ion-pairing reagent | UV, MS |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification of this compound and the characterization of its impurities.

Molecular Identification: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules like beta-Hydroxyethylguanidine, producing a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. mit.edu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and obtain structural information. researchgate.netnih.govnih.govlibretexts.org The fragmentation pattern of the guanidinium group is well-characterized and can be used to confirm the identity of the compound. Common fragmentation pathways involve the loss of ammonia (B1221849) or the cleavage of the ethyl group.

Impurity Profiling: The high sensitivity and specificity of LC-MS make it ideal for detecting and identifying potential impurities. These may include starting materials, by-products from the synthesis, or degradation products. By comparing the mass spectra of the main component with those of minor peaks in the chromatogram, impurities can be identified and their structures tentatively assigned. acs.orgnist.gov

| MS Technique | Application | Information Obtained |

| ESI-HRMS | Molecular Identification | Accurate mass, elemental composition |

| MS/MS | Structural Elucidation | Fragmentation pattern, confirmation of functional groups |

| LC-MS | Impurity Profiling | Detection, identification, and quantification of impurities |

Electrochemical and Other Quantitative Analytical Approaches for Purity and Concentration

Besides chromatographic methods, other analytical techniques can be employed for the quantitative determination of this compound.

Titration: Acid-base titration can be a straightforward method for determining the concentration of guanidinium salts in bulk material. nih.govumbraco.iobiospectra.uscalpaclab.com The basic guanidinium group can be titrated with a standardized acid. Potentiometric endpoint detection is often used for accuracy. Argentometric titration can be used to quantify the sulfate counter-ion.

Electrochemical Methods: Electrochemical detection coupled with HPLC has already been mentioned. nih.govdtic.mil Additionally, voltammetric techniques can be developed for the direct quantification of guanidino compounds. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface and can be highly sensitive. researchgate.net

Method Validation and Performance Evaluation Criteria

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and fit for their intended purpose. The validation process follows guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euduyaonet.comgmp-compliance.orgich.org

The key performance parameters that must be evaluated include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. amsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. duyaonet.com

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. amsbiopharma.com |

| Linearity | Proportionality of signal to concentration. amsbiopharma.comich.org |

| Accuracy | Closeness to the true value. amsbiopharma.com |

| Precision | Reproducibility of the measurement. amsbiopharma.com |

| LOD/LOQ | Sensitivity of the method. |

| Robustness | Resistance to small changes in method parameters. duyaonet.com |

Theoretical and Computational Studies of Beta Hydroxyethylguanidine Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For beta-Hydroxyethylguanidine sulfate (B86663), these calculations would reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting its chemical behavior.

Electronic Structure and Geometry Optimization: Density Functional Theory (DFT) is a robust method for these investigations. A likely computational approach would involve the B3LYP functional with a suitable basis set, such as 6-311+G(d,p), to accurately model the electronic structure and geometry of the beta-hydroxyethylguanidinium cation. nih.gov The geometry optimization would yield the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters for beta-Hydroxyethylguanidinium Cation (Theoretical)

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C-N (central) | ~1.33 Å |

| Bond Length | C-N (terminal) | ~1.34 Å |

| Bond Length | C-C | ~1.52 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | N-C-N | ~120° |

Note: These values are hypothetical and represent typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbitals and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For the beta-hydroxyethylguanidinium cation, the HOMO is expected to be localized on the guanidinium (B1211019) group, while the LUMO would likely be distributed across the entire cation.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Predicted Reactivity Descriptors for beta-Hydroxyethylguanidinium Cation (Theoretical)

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | EHOMO | -6.8 eV |

| LUMO Energy | ELUMO | 1.2 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 8.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.8 |

Note: These values are for illustrative purposes to demonstrate the output of quantum chemical calculations.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For the beta-hydroxyethylguanidinium cation, this map would show a region of high positive potential around the guanidinium group, indicating its susceptibility to nucleophilic attack, and regions of negative potential around the oxygen and nitrogen atoms, highlighting their potential for electrophilic interactions and hydrogen bonding.

Molecular Modeling and Simulation of Intermolecular Interactions

To understand how beta-Hydroxyethylguanidine sulfate behaves in a condensed phase, such as in solution or a crystal lattice, molecular modeling and simulations are employed. These methods can predict how the beta-hydroxyethylguanidinium cation interacts with the sulfate anion and surrounding solvent molecules.

Ion Pair Formation and Solvation: Molecular dynamics (MD) simulations would be used to model the interactions between the beta-hydroxyethylguanidinium cation and the sulfate anion in an aqueous environment. These simulations would track the movements of all atoms over time, providing insights into the stability of the ion pair and the structure of the surrounding water molecules. The simulations would likely show strong hydrogen bonding between the N-H groups of the guanidinium moiety and the oxygen atoms of the sulfate anion, as well as with water molecules. The hydroxyl group of the ethyl side chain would also participate in hydrogen bonding with water.

Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | Guanidinium N-H | Sulfate O |

| Hydrogen Bond | Guanidinium N-H | Water O |

| Hydrogen Bond | Hydroxyl O-H | Water O |

| Hydrogen Bond | Water O-H | Sulfate O |

| Hydrogen Bond | Water O-H | Hydroxyl O |

Binding Energy Calculations: The strength of the interaction between the beta-hydroxyethylguanidinium cation and the sulfate anion can be quantified by calculating the binding energy. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the free energy of binding from the MD simulation trajectories. nih.gov

Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry

Computational chemistry can be used to explore potential chemical reactions involving this compound. harvard.edu This includes studying its stability and decomposition pathways, as well as its potential role as a reactant or catalyst in chemical transformations.

Transition State Theory: To study a hypothetical reaction, such as the hydrolysis of the guanidinium group, computational methods can be used to locate the transition state structure. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction, which is a key determinant of the reaction rate. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be charted.

Catalytic Activity: The guanidinium group is known to act as a catalyst in certain reactions, often through hydrogen bonding to stabilize a transition state. Computational studies could explore the potential of beta-Hydroxyethylguanidine to catalyze a model reaction, such as the transfer of a phosphoryl group. This would involve modeling the interaction of the beta-hydroxyethylguanidinium cation with the reactants and calculating the energy profile of the catalyzed versus the uncatalyzed reaction.

Structure-Activity Relationship (SAR) Investigations using Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science for predicting the activity of a series of compounds based on their chemical structure. nih.gov For this compound, a hypothetical QSAR study could be designed to explore how modifications to its structure affect a particular biological activity or chemical property.

Descriptor Calculation and Model Building: A series of virtual analogs of beta-hydroxyethylguanidine would be created by, for example, varying the length of the alkyl chain, substituting the hydroxyl group, or adding substituents to the guanidinium group. For each analog, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) would be calculated. A statistical model would then be built to correlate these descriptors with a hypothetical activity score.

Illustrative SAR Table for Hypothetical Analogs of beta-Hydroxyethylguanidine

| Analog | Modification | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| 1 | None | -1.5 | 85.3 | 1.0 |

| 2 | -CH2CH2OH -> -CH2CH2CH2OH | -1.2 | 85.3 | 0.9 |

| 3 | -OH -> -OCH3 | -0.8 | 76.1 | 0.7 |

Note: The data in this table is purely hypothetical and for illustrative purposes.

This QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with enhanced properties. nih.gov

Q & A

Q. What ethical frameworks guide in vivo studies of this compound?

- Methodological Answer :

- IACUC Compliance : Justify species selection (e.g., rodents vs. zebrafish) based on translational relevance. Include negative controls to distinguish compound-specific effects from stress artifacts.

- Open Science : Pre-register protocols on platforms like OSF to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.